molecular formula C5H5BrN2OS B8233981 2-Bromo-4-methylthiazole-5-carboxamide

2-Bromo-4-methylthiazole-5-carboxamide

Cat. No. B8233981
M. Wt: 221.08 g/mol
InChI Key: QOKPSIRLLGUHDY-UHFFFAOYSA-N
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Description

2-Bromo-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C5H5BrN2OS and its molecular weight is 221.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-methylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Eco-Friendly Synthesis and Photophysical Properties

Researchers Miryala et al. (2019) conducted a study focusing on the eco-friendly synthesis, crystal structures, photophysical properties, and Density Functional Theory (DFT) studies of N-arylthiazole-5-carboxamide derivatives. This included the synthesis of 2-bromo-4-methyl-N-arylthiazole-5-carboxamides under environmentally friendly conditions. Their findings highlighted the reliability of spectral data with the chemical structures of these compounds and the agreement of computed photophysical properties with experimental findings, suggesting potential in various scientific applications due to their absorption and fluorescence properties (Miryala et al., 2019).

Antiviral and Antimicrobial Activities

Another significant application comes from the study of Srivastava et al. (1977), where they explored the synthesis of certain thiazole C-nucleosides, including 2-beta-D-ribofuranosylthiazole-5-carboxamide. They found that some of these compounds possessed significant antiviral activity against viruses like herpes and parainfluenza, as well as inhibitory effects on purine nucleotide biosynthesis (Srivastava et al., 1977).

Wazalwar et al. (2019) synthesized novel thiazolylcarboxamide derivatives, including those derived from ethyl 2-amino-4-methylthiazole-5-carboxylate, and evaluated their antibacterial and antifungal activities. Their study presented the potential of these compounds in combating bacterial and fungal infections (Wazalwar et al., 2019).

Green Chemistry and Synthesis Methods

Meng et al. (2014) developed a practical one-pot procedure for synthesizing 2-substituted-4-methylthiazole-5-carboxylates, emphasizing the importance of environmentally friendly and efficient synthesis methods in scientific research (Meng et al., 2014).

properties

IUPAC Name

2-bromo-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKPSIRLLGUHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylthiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
S Sun, Z Zhang, V Raina, N Pokrovskaia, D Hou… - Bioorganic & medicinal …, 2014 - Elsevier
… of pyridin-2(1H)-one analogues was achieved via a copper-catalyzed coupling reaction 21 between pyridin-2(1H)-ones and N-benzyl-2-bromo-4-methylthiazole-5-carboxamide, which …
Number of citations: 11 www.sciencedirect.com
A Chowdhury, S Patel, A Sharma, A Das… - Chemistry of …, 2020 - Springer
… A selective and environmentally benign route for the synthesis of 2-bromo-4-methylthiazole-5-carboxamide derivatives 23 using DIPEA as a base and polyethyleneglycol-400 (PEG-400…
Number of citations: 14 link.springer.com

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